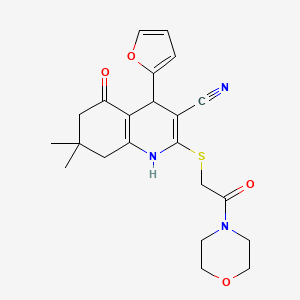
4-(Furan-2-yl)-7,7-dimethyl-2-((2-morpholino-2-oxoethyl)thio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-7,7-dimethyl-2-((2-morpholino-2-oxoethyl)thio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(Furan-2-yl)-7,7-dimethyl-2-((2-morpholino-2-oxoethyl)thio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H19N5O5S, with a molecular weight of 417.44 g/mol. The structure features a hexahydroquinoline core with various functional groups that contribute to its biological activity.
The primary mechanism of action for this compound involves targeting the RhoA transcriptional signaling pathway. It inhibits the RhoA pathway-mediated signaling and activation of the serum response factor (SRF) transcription. This interaction is critical as the Rho/SRF pathway plays a significant role in cancer cell proliferation and metastasis.
Biochemical Pathways
The compound has demonstrated effects on several biochemical pathways:
- Apoptosis Induction : It selectively stimulates apoptosis in melanoma cell lines that overexpress RhoC.
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines through its action on the RhoA pathway.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly those resistant to conventional therapies.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Melanoma (RhoC+) | 1.61 | Apoptosis induction |
| A431 (epidermoid) | 1.98 | Cell cycle disruption |
Other Biological Activities
In addition to its anticancer effects, preliminary studies suggest potential anticonvulsant properties as well as anti-inflammatory effects. However, these areas require further investigation to establish efficacy and mechanisms.
Case Studies
- Melanoma Treatment : A study focused on the efficacy of this compound against RhoC-overexpressing melanoma cells demonstrated a marked decrease in cell viability and increased apoptosis rates compared to untreated controls.
- Anticonvulsant Effects : Another study explored the anticonvulsant potential using a picrotoxin-induced convulsion model, where the compound showed promising results in reducing convulsive activity.
Propriétés
IUPAC Name |
4-(furan-2-yl)-7,7-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-22(2)10-15-20(16(26)11-22)19(17-4-3-7-29-17)14(12-23)21(24-15)30-13-18(27)25-5-8-28-9-6-25/h3-4,7,19,24H,5-6,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRHNOPAKDXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC(=O)N3CCOCC3)C#N)C4=CC=CO4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














